molecular formula C16H18Cl2N2O4 B14662893 1,1'-Bis(2-carboxyethyl)-4,4'-bipyridin-1-ium dichloride CAS No. 41635-65-8

1,1'-Bis(2-carboxyethyl)-4,4'-bipyridin-1-ium dichloride

Cat. No.: B14662893
CAS No.: 41635-65-8
M. Wt: 373.2 g/mol
InChI Key: CMUKPHNABZJQCX-UHFFFAOYSA-N
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Description

1,1’-Bis(2-carboxyethyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties. It is a derivative of bipyridine, a class of compounds widely studied for their applications in coordination chemistry, photochemistry, and materials science. The presence of carboxyethyl groups and the bipyridinium core makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bis(2-carboxyethyl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with ethyl bromoacetate, followed by hydrolysis and subsequent quaternization with hydrochloric acid. The reaction conditions often include:

    Solvent: Acetonitrile or ethanol

    Temperature: Reflux conditions

    Catalysts: None required

    Purification: Recrystallization from water or ethanol

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Large-scale reactors: For the initial reaction and hydrolysis

    Continuous flow systems: To ensure consistent product quality

    Automated purification systems: For efficient recrystallization and drying

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(2-carboxyethyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:

    Oxidation: Forms bipyridinium dications

    Reduction: Converts to bipyridine derivatives

    Substitution: Carboxyethyl groups can be substituted with other functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine

Major Products

    Oxidation: Bipyridinium dications

    Reduction: Bipyridine derivatives

    Substitution: Various substituted bipyridinium compounds

Mechanism of Action

The mechanism of action of 1,1’-Bis(2-carboxyethyl)-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets through coordination bonds. The bipyridinium core can interact with metal ions, forming stable complexes that can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Bis(3-carboxylatobenzyl)-4,4’-bipyridinium
  • 4,4’-Bipyridine
  • 1,1’-Bis(2-cyanoethyl)-4,4’-bipyridinium

Uniqueness

1,1’-Bis(2-carboxyethyl)-4,4’-bipyridin-1-ium dichloride is unique due to its specific carboxyethyl groups, which enhance its solubility and reactivity compared to other bipyridinium derivatives. This makes it particularly suitable for applications in aqueous environments and for forming stable complexes with a wide range of metal ions .

Properties

CAS No.

41635-65-8

Molecular Formula

C16H18Cl2N2O4

Molecular Weight

373.2 g/mol

IUPAC Name

3-[4-[1-(2-carboxyethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propanoic acid;dichloride

InChI

InChI=1S/C16H16N2O4.2ClH/c19-15(20)5-11-17-7-1-13(2-8-17)14-3-9-18(10-4-14)12-6-16(21)22;;/h1-4,7-10H,5-6,11-12H2;2*1H

InChI Key

CMUKPHNABZJQCX-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCC(=O)O)CCC(=O)O.[Cl-].[Cl-]

Origin of Product

United States

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